Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Piperidines are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Cardiovascular Activity
Methyl 4-((2-(cyclopropylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate plays a role in the synthesis of cardiovascular agents. For example, nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which have potential cardiovascular activity, were synthesized using a process that involves the methylation of dihydropyridine-2-thiolates in the presence of piperidine. These compounds were examined for their cardiovascular activity and electrochemical oxidation properties, providing valuable insights into their potential therapeutic applications (Krauze et al., 2004).
Antibacterial Agents
Research on fluoronaphthyridines as antibacterial agents has included the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. These compounds, which include cyclopropylamino groups, were tested for their in vitro and in vivo antibacterial activities, showing promise as therapeutic agents against bacterial infections (Bouzard et al., 1992).
Oxindole Synthesis
This compound is also involved in oxindole synthesis via palladium-catalyzed C-H functionalization. This synthesis pathway is significant for producing compounds with potential medicinal chemistry applications, including enzyme inhibition and activity modulation (Magano et al., 2014).
Analgesics Development
The compound has relevance in the development of synthetic analgesics, where derivatives of piperidine and related structures have been synthesized and evaluated for their potent analgesic properties. This research underscores the importance of structural modifications in enhancing pharmacological activity (Van Daele et al., 1976).
Antimycobacterial Activity
In the quest for novel antimycobacterial agents, spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the potential of such compounds in treating tuberculosis, especially resistant strains (Kumar et al., 2008).
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
methyl 4-[[[2-(cyclopropylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-20-13(19)16-6-4-9(5-7-16)8-14-11(17)12(18)15-10-2-3-10/h9-10H,2-8H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABRKIPRLWOLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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